molecular formula C10H11ClO3 B2482738 Isopropyl 5-chloro-2-hydroxybenzoate CAS No. 37540-23-1

Isopropyl 5-chloro-2-hydroxybenzoate

Cat. No.: B2482738
CAS No.: 37540-23-1
M. Wt: 214.65
InChI Key: IJPJMISTYXZGDS-UHFFFAOYSA-N
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Description

Isopropyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 5-chloro-2-hydroxybenzoic acid and isopropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with isopropyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Isopropyl 5-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 5-chloro-2-hydroxybenzoic acid, which can then interact with various biological pathways. The chlorine atom may also play a role in enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

    Methyl 5-chloro-2-hydroxybenzoate: Similar structure but with a methyl ester group.

    Ethyl 5-chloro-2-hydroxybenzoate: Similar structure but with an ethyl ester group.

    Propyl 5-chloro-2-hydroxybenzoate: Similar structure but with a propyl ester group.

Uniqueness: Isopropyl 5-chloro-2-hydroxybenzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

propan-2-yl 5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPJMISTYXZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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